Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a conjugated double bond, and a formyl-substituted phenyl ring. Its molecular formula is C13H14O3, and it has a molecular weight of 218.25 g/mol. The compound's structure features a but-2-enoate backbone with a 2-formylphenyl substituent at the fourth position, contributing to its potential reactivity and biological activity.
Several synthesis methods have been proposed for Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate:
Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate has potential applications in various fields:
Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl cinnamate | Contains a phenolic structure and double bond | Known for its fragrance and flavor properties |
| Ethyl 4-methylbenzoate | Similar ester functionality with methyl substitution | Exhibits different biological activities |
| Ethylene glycol diacetate | Contains two ester groups | Used primarily as a solvent and plasticizer |
| Ethyl 4-hydroxybenzoate | Contains a hydroxyl group on the aromatic ring | Commonly used as a preservative |
Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is unique due to its specific combination of functionalities that may enhance its reactivity compared to these similar compounds. Its formyl group offers distinct reactivity patterns that could be exploited in synthetic chemistry and biological applications.